

An In-depth Technical Guide to 1,1'- (Azodicarbonyl)dipiperidine (ADDP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324

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This guide provides a comprehensive overview of the reagent 1,1'-(Azodicarbonyl)dipiperidine (ADDP), including its chemical structure, properties, and primary applications in organic synthesis, with a focus on its role in the Mitsunobu reaction.

Introduction to ADDP

1,1'-(Azodicarbonyl)dipiperidine, commonly abbreviated as ADDP, is a versatile reagent widely employed in organic chemistry.[1] Its full chemical name is N-(piperidine-1-carbonylimino)piperidine-1-carboxamide. ADDP is recognized for its utility in the Mitsunobu reaction, a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups.[2]

Chemical Structure:

The structure of ADDP features a central azo group flanked by two carbonyl groups, each connected to a piperidine ring.

- Molecular Formula: C12H20N4O2[2][3]
- SMILES: O=C(/N=N/C(=O)N1CCCCC1)N2CCCCC2[1]
- InChl Key: OQJBFFCUFALWQL-BUHFOSPRSA-N[1]



Physicochemical Properties and Specifications

ADDP is a yellow crystalline solid that is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[1][4] Key quantitative data for ADDP are summarized in the table below.

Property	Value	References
CAS Number	10465-81-3	[3][5][6]
Molecular Weight	252.31 g/mol	[2][3][5][6]
Melting Point	134-136 °C	[1][5][6]
Appearance	Yellow crystalline solid	[1][4]
Solubility	Soluble in THF, DCM, Ether, Ethanol. Slightly soluble in Methanol and Water.	[1][4][7]

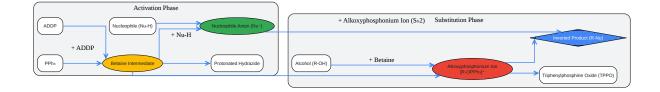
Core Application: The Mitsunobu Reaction

The primary application of ADDP is as a key reagent in the Mitsunobu reaction. This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or other acidic compound, in the presence of a phosphine, most commonly triphenylphosphine (PPh₃). A defining feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an S_n2 mechanism.[2]

While diethyl azodicarboxylate (DEAD) is a traditional reagent for the Mitsunobu reaction, ADDP offers distinct advantages, particularly when working with less acidic nucleophiles (pKa > 11).[5][6] The electron-donating piperidine groups in ADDP increase the basicity of the intermediate betaine, making it a stronger base than the corresponding intermediate formed from DEAD.[5] This enhanced basicity allows for the deprotonation of a wider range of weakly acidic nucleophiles, thus expanding the scope of the Mitsunobu reaction.[5][6]

The mechanism of the Mitsunobu reaction is a complex, multi-step process. A proposed pathway is illustrated below:





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Caption: Proposed mechanism of the Mitsunobu reaction using ADDP.

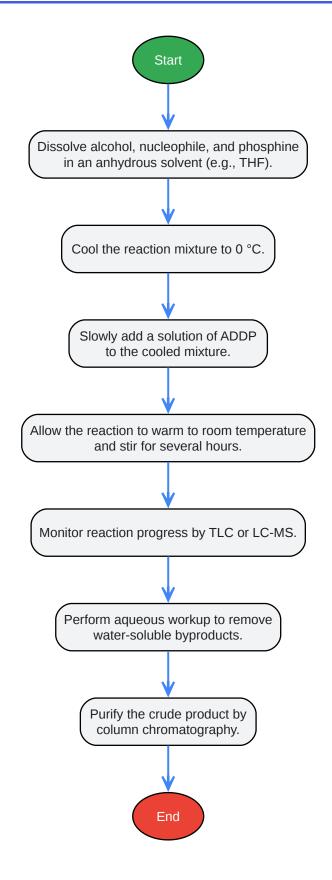
ADDP has been instrumental in the synthesis of a wide array of complex and biologically active molecules, including:

- Pyridine ether PPAR agonists: These compounds are of interest in metabolic disease research.
- Optically active α,α -disubstituted amino acids: Important building blocks in medicinal chemistry.
- (-)-Hygromycin A: A natural product with antibiotic properties, synthesized via Mitsunobu glycosylation.
- Aza-β-lactams: Significant structural motifs in pharmaceuticals.

Experimental Protocols

A general experimental workflow for a Mitsunobu reaction using ADDP is presented below.





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Caption: General experimental workflow for a Mitsunobu reaction.







The following is a representative protocol for the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists, adapted from the literature.[5]

Reagents and Conditions:

• Pyridinol: 1.0 equivalent

· Alcohol: 1.1 equivalents

• Polymer-supported triphenylphosphine (PS-PPh3): 1.5 equivalents

ADDP: 1.5 equivalents

Solvent: Anhydrous Tetrahydrofuran (THF)

• Temperature: Room temperature

Reaction Time: 16 hours

Procedure:

- To a solution of the pyridinol (0.5 mmol, 1.0 eq.) and the alcohol (0.55 mmol, 1.1 eq.) in anhydrous THF (5.5 mL) is added polymer-supported triphenylphosphine (0.75 mmol, 1.5 eq.).
- ADDP (0.75 mmol, 1.5 eq.) is then added to the mixture.
- The reaction mixture is stirred at room temperature for 16 hours.
- Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine oxide byproduct.
- The filtrate is concentrated under reduced pressure.
- The resulting crude product is purified by flash column chromatography on silica gel to afford the desired pyridine ether.



This modified protocol using PS-PPh₃ and ADDP has been shown to be efficient and amenable to parallel synthesis, often eliminating the formation of significant by-products.[5]

Safety and Handling

ADDP is a combustible solid and should be handled with care. It can cause skin and eye irritation, and is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

This document is intended for informational purposes for trained professionals and does not constitute a license to operate. All procedures should be carried out with appropriate safety precautions.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1'- (Azodicarbonyl)dipiperidine (ADDP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544324#addp-reagent-full-name-and-structure]



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